HDAC2 Inhibition Potency Exceeds That of Parent Cinnamic Acid by Over 35-Fold
4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid inhibits histone deacetylase 2 (HDAC2) with an IC50 of 1.6 µM (1612 nM), whereas the unsubstituted parent compound cinnamic acid exhibits an IC50 of approximately 60 µM against HDAC1 [1][2]. This represents a >35-fold improvement in potency, highlighting the critical contribution of the para-carboxy methyl ester substitution to target engagement.
| Evidence Dimension | HDAC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1612 nM (HDAC2) |
| Comparator Or Baseline | Cinnamic acid: ~60 µM (HDAC1) |
| Quantified Difference | >35-fold more potent |
| Conditions | HDAC Inhibitor Drug Screening Kit (Biovision); 10-point 4-fold dilution series in DMSO [1] |
Why This Matters
This potency advantage positions the compound as a superior starting point for developing isoform-selective HDAC probes or for use in cellular assays where high concentrations of weaker inhibitors may introduce off-target effects.
- [1] ChEMBL Database. (n.d.). Compound Report Card: CHEMBL3673102 (IC50 = 1612 nM). Retrieved from https://targetmine.mizuguchilab.org/targetmine/report.do?id=169669982 View Source
- [2] N. S. et al. (2020). Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity. Food & Function, 11, 4844-4852. (IC50 = 9.15 μg/ml ≈ 60 μM). View Source
